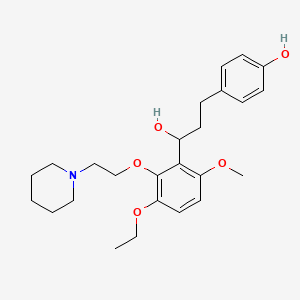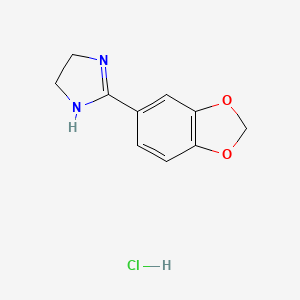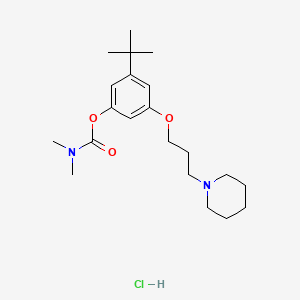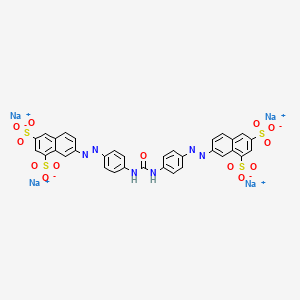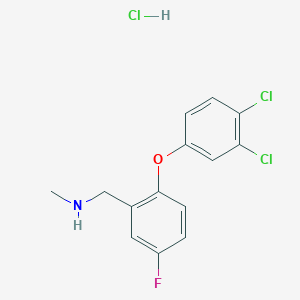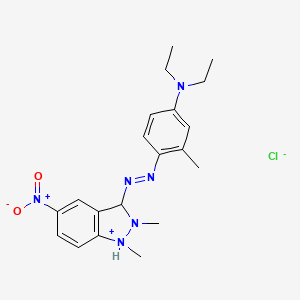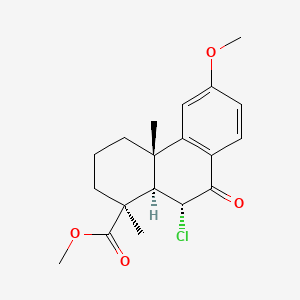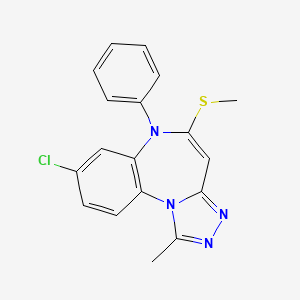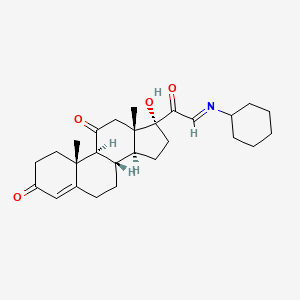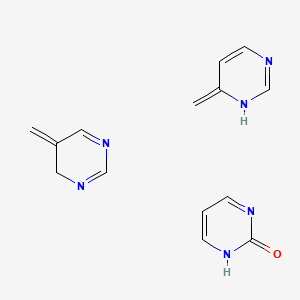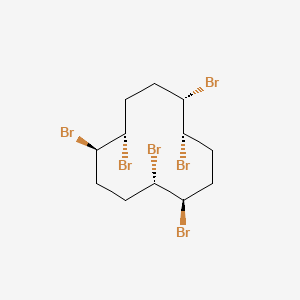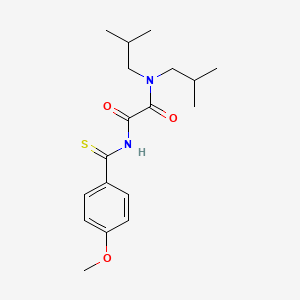
1H-Imidazole-1-ethanol, alpha-(((5a,6,7,8,9,9a-hexahydro-2-dibenzofuranyl)oxy)methyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole-1-ethanol, alpha-(((5a,6,7,8,9,9a-hexahydro-2-dibenzofuranyl)oxy)methyl)-, monohydrochloride is a chemical compound with the molecular formula C18-H22-N2-O3.Cl-H and a molecular weight of 350.88 . This compound is known for its unique structure, which includes an imidazole ring and a dibenzofuran moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of 1H-Imidazole-1-ethanol, alpha-(((5a,6,7,8,9,9a-hexahydro-2-dibenzofuranyl)oxy)methyl)-, monohydrochloride involves several steps. The synthetic route typically starts with the preparation of the imidazole ring, followed by the introduction of the ethanol group. The dibenzofuran moiety is then attached through an ether linkage. The final step involves the formation of the monohydrochloride salt .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1H-Imidazole-1-ethanol, alpha-(((5a,6,7,8,9,9a-hexahydro-2-dibenzofuranyl)oxy)methyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazole derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the imidazole ring to its corresponding reduced forms. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the imidazole ring or the dibenzofuran moiety are replaced with other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may produce imidazoline derivatives.
Scientific Research Applications
1H-Imidazole-1-ethanol, alpha-(((5a,6,7,8,9,9a-hexahydro-2-dibenzofuranyl)oxy)methyl)-, monohydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1H-Imidazole-1-ethanol, alpha-(((5a,6,7,8,9,9a-hexahydro-2-dibenzofuranyl)oxy)methyl)-, monohydrochloride involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The dibenzofuran moiety may also contribute to its biological effects by interacting with cellular membranes and proteins .
Comparison with Similar Compounds
1H-Imidazole-1-ethanol, alpha-(((5a,6,7,8,9,9a-hexahydro-2-dibenzofuranyl)oxy)methyl)-, monohydrochloride can be compared with other similar compounds, such as:
1H-Imidazole-1-ethanol: Lacks the dibenzofuran moiety, making it less complex and potentially less biologically active.
Dibenzofuran derivatives: These compounds do not contain the imidazole ring, which may limit their interactions with certain biological targets.
Imidazole derivatives: These compounds may have different substituents on the imidazole ring, affecting their chemical and biological properties.
The uniqueness of this compound lies in its combination of the imidazole ring and the dibenzofuran moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
119952-85-1 |
|---|---|
Molecular Formula |
C18H23ClN2O3 |
Molecular Weight |
350.8 g/mol |
IUPAC Name |
1-(5a,6,7,8,9,9a-hexahydrodibenzofuran-2-yloxy)-3-imidazol-1-ylpropan-2-ol;hydrochloride |
InChI |
InChI=1S/C18H22N2O3.ClH/c21-13(10-20-8-7-19-12-20)11-22-14-5-6-18-16(9-14)15-3-1-2-4-17(15)23-18;/h5-9,12-13,15,17,21H,1-4,10-11H2;1H |
InChI Key |
RKQOYLWYSQUFLS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C3=C(O2)C=CC(=C3)OCC(CN4C=CN=C4)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


